4-Tert-butyl-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
4-Tert-butyl-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl group, a nitro group, and an indole moiety, making it a subject of interest for chemists and biologists alike.
Preparation Methods
The synthesis of 4-Tert-butyl-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide involves multiple stepsThe final step involves the formation of the hydrazinecarbonyl linkage under controlled conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include sodium borohydride for reduction and various acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Tert-butyl-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group and the indole moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds include:
- 4-Tert-butyl-N-(4-nitrophenyl)benzamide
- 4-Tert-butyl-N-(3-nitrophenyl)benzamide
Compared to these compounds, 4-Tert-butyl-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific structural features and the presence of the indole moiety, which may confer distinct biological activities .
Properties
Molecular Formula |
C21H21N5O5 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C21H21N5O5/c1-21(2,3)13-6-4-12(5-7-13)19(28)22-11-17(27)24-25-18-15-10-14(26(30)31)8-9-16(15)23-20(18)29/h4-10,23,29H,11H2,1-3H3,(H,22,28) |
InChI Key |
YERFDFJAFNRIIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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